molecular formula C10H11FN2O2 B12829370 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12829370
M. Wt: 210.20 g/mol
InChI Key: DQQGBICSURARCV-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2227609-71-2) is a fluorinated and nitrated tetrahydroisoquinoline (THIQ) derivative offered as a high-purity synthetic building block for medicinal chemistry and drug discovery research . The compound features a secondary amine core and is supplied as a free base with a molecular formula of C 10 H 11 FN 2 O 2 and a molecular weight of 210.21 g/mol . The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically used drugs with diverse biological activities . The presence of both fluoro and nitro substituents on the aromatic ring makes this compound a versatile intermediate for further chemical exploration, including functional group interconversions such as the reduction of the nitro group to an aniline . Researchers utilize such nitro-aromatic THIQ derivatives in the synthesis of more complex molecules for screening against various therapeutic targets . THIQ-based compounds have been investigated as potential agents in oncology research, with some derivatives demonstrating activity as mTOR inhibitors, a key target in cancer therapy . Handling Precautions: This compound is considered harmful and may cause skin and eye irritation or respiratory irritation. Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves and eye/face protection . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

6-fluoro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11FN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3

InChI Key

DQQGBICSURARCV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration and purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted tetrahydroisoquinolines .

Scientific Research Applications

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for treating various diseases, including neurodegenerative disorders and infections.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl group contribute to the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs with Halogen and Nitro Substitutions

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Fluoro-6-nitro-THIQ 7-F, 6-NO₂ C₉H₉FN₂O₂ 200.18 Pharmaceutical intermediate; skincare
7-Bromo-6-fluoro-2-methyl-THIQ 7-Br, 6-F, 2-CH₃ C₁₀H₁₁BrFN 244.10 Synthetic intermediate; halogenated THIQ scaffold
6-Fluoro-2-methyl-7-nitro-THIQ (Target) 6-F, 7-NO₂, 2-CH₃ C₁₀H₁₀FN₂O₂ 209.20 (calculated) Potential neuropharmacological activity N/A

Key Findings :

  • Positional isomerism : 7-Fluoro-6-nitro-THIQ () shares the same substituents as the target compound but with reversed positions (F at 7 vs. 6), altering electronic properties and reactivity .
  • Bromine substitution : 7-Bromo-6-fluoro-2-methyl-THIQ () demonstrates the impact of bulkier halogens on solubility and synthetic utility .

Analogs with Methoxy and Hydroxy Substitutions

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6,7-Dimethoxy-2-methyl-4-phenyl-THIQ 6,7-OCH₃, 2-CH₃, 4-Ph C₁₉H₂₁NO₂ 295.38 Chiral intermediates; opioid receptor ligands
6-Hydroxy-7-methoxy-1-methyl-THIQ 6-OH, 7-OCH₃, 1-CH₃ C₁₁H₁₅NO₂ 193.24 Antioxidant activity; natural product analogs

Key Findings :

  • Methoxy groups : 6,7-Dimethoxy derivatives () exhibit enhanced solubility compared to nitro-fluoro analogs, making them suitable for oral bioavailability studies .

Pharmacologically Active Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
CKD712 (1-α-naphthylmethyl-6,7-diOH-THIQ) 6,7-OH, 1-CH₂-C₁₀H₇ C₂₀H₂₁NO₂ 315.39 Wound healing via VEGF/HO-1 pathways
MPTP (1-methyl-4-phenyl-THP) 4-Ph, 1-CH₃ C₁₂H₁₅N 173.26 Neurotoxin inducing Parkinsonism

Key Findings :

  • MPTP : Highlights the neurotoxic risks of certain THIQ derivatives, emphasizing the need for structural optimization to mitigate adverse effects .

Biological Activity

6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (6F2M7NTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 6F2M7NTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H8FN2O3
  • Molecular Weight : 210.16 g/mol
  • CAS Number : 1049873-83-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The compound has shown significant activity against various cancer cell lines. For instance:

  • In vitro Studies : In tests against human cancer cell lines such as HL60 and HCT116, 6F2M7NTHIQ demonstrated potent cytotoxicity with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
HL600.0083
HCT1160.0013

The mechanism by which 6F2M7NTHIQ exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Kinases : It selectively inhibits several kinases associated with cancer proliferation and survival, including CDK2 and MEK1 .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Beyond its anticancer properties, 6F2M7NTHIQ has also been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antitumor Activity

In a study published in RSC Advances, researchers evaluated various tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The findings indicated that compounds with similar structures exhibited significant antitumor activity through various mechanisms, including inhibition of tumor growth and metastasis .

Pharmacological Evaluation

A pharmacological evaluation highlighted that 6F2M7NTHIQ showed promising results in animal models for tumor growth inhibition without significant toxicity at therapeutic doses. This suggests a favorable therapeutic index for further development .

Q & A

Q. Table 1. Comparative Synthetic Yields for Nitro-Functionalized Tetrahydroisoquinolines

MethodConditionsYield (%)Reference
Direct NitrationHNO₃/H₂SO₄, 0–5°C53–61
Reductive AminationLiAlH₄, THF, 20 h61
Catalytic HydrogenationPd/C, H₂, 48 h53

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic FeaturesReference
¹H-NMRδ 2.63 (t, J=8.0 Hz, 2H, CH₂), δ 3.86 (s, 6H, OCH₃)
IRν 1630 cm⁻¹ (C=N), 1518 cm⁻¹ (NO₂ asym. stretch)

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